Diphenylmethyl isocyanide
Overview
Description
Diphenylmethyl isocyanide is a chemical compound that is involved in various organic reactions. The compound is associated with the formation of different products depending on the reaction conditions and the reactants involved. For instance, when diphenylketene reacts with isocyanides, the concentration of diphenylketene dictates the product outcome, leading to either dioxolane derivatives or polycyclic beta-lactams through a cascade of formal pericyclic reactions .
Synthesis Analysis
The synthesis of isocyanide compounds can be achieved through several methods. One such method involves the selective synthesis of isocyanides from secondary alcohols using alkyl diphenylphosphinites in a new type of oxidation-reduction condensation, where the ambident reactivity of cyanide anion is controlled . Another synthesis approach is the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride, which yields acidic hydrogen-containing isocyanides .
Molecular Structure Analysis
The molecular structure of isocyanide compounds can be quite complex and is often elucidated using various analytical techniques. For example, the structure of a diphenylacetate isocyanide was determined by X-ray crystallography, revealing a C≡N bond length of 1.164 (2) Å and a specific angle between the OCO and isocyanophenyl planes . Similarly, the structure of a cycloaddition product of trifluoromethyl isocyanide was also determined by X-ray crystallography .
Chemical Reactions Analysis
Diphenylmethyl isocyanide participates in a variety of chemical reactions. Cycloaddition reactions are common, where isocyanides can react with organometallic compounds to form triazinones through a polar [4+2] cycloaddition . Isocyanides also engage in three-component coupling reactions upon irradiation with near-UV light, as seen with diphenyl diselenide and electron-deficient alkynes . Furthermore, isocyanides can undergo "criss-cross" cycloaddition reactions with 1,4-diphenylbutine-1,4-dione to yield furofurans, with the possibility of hydrolysis leading to furan carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylmethyl isocyanide derivatives can vary widely depending on their structure. For instance, the odourless nature of certain isocyanides makes them unique, as isocyanides are typically known for their unpleasant odour . The reactivity of isocyanides can be influenced by the presence of substituents, as seen in the selective synthesis and reactions with other compounds . The molecular geometry and intermolecular interactions, such as hydrogen bonding, also play a crucial role in the properties and reactivity of these compounds .
Scientific Research Applications
Multicomponent Chemistry
Diphenylmethyl isocyanide has versatile applications in multicomponent chemistry. It can be used as a cyanide source in the Strecker reaction and as a convertible isocyanide in the preparation of N-acyl amino acids and free imidazo[1,2-a]pyridin-3-amines. These applications involve classical multicomponent reactions (MCRs), highlighting the compound's utility in chemoselective transformations (Cioc et al., 2016).
Catalysis and Reaction Mechanisms
Diphenylmethyl isocyanide is also involved in catalytic processes and complex reaction mechanisms. For instance, diphenylborinic acid catalyzes α-addition to isocyanide with aldehyde and water, demonstrating the compound's role in facilitating specific chemical reactions (Soeta et al., 2011). Additionally, diphenyl diselenide mediates intermolecular domino reactions of unsaturated compounds under photoirradiation conditions, indicating diphenylmethyl isocyanide's involvement in light-induced chemical processes (Tsuchii et al., 2005).
Metal Complex Formation
Another application is in the formation of metal complexes. For example, diphenylmethyl isocyanide is key in the synthesis of binuclear palladium(I) complexes containing aromatic isocyanide and chelating diphosphine ligands (Tanase et al., 1993). This showcases its role in creating complex molecular structures with specific properties, useful in various fields like materials science and catalysis.
Drug Discovery and Organic Synthesis
In drug discovery and organic synthesis, isocyanide-based multicomponent reactions (IMCRs), involving compounds like diphenylmethyl isocyanide, are utilized to probe biological targets and develop agents against various diseases (Akritopoulou‐Zanze, 2008). This application highlights its significance in medicinal chemistry and pharmacology.
Polymerization
Additionally, isocyanide complexes of nickel, including those involving diphenylmethyl isocyanide, are active catalysts for polymerization of ethylene, varying the properties of the resulting polyethylene (Tanabiki et al., 2004). This application is significant in the field of polymer chemistry.
Safety And Hazards
Future Directions
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The development of green PUs with properties and performance comparable to fossil-based ones is a future direction in this field .
properties
IUPAC Name |
[isocyano(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQCRSUOJRCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethyl isocyanide | |
CAS RN |
3128-85-6 | |
Record name | 1,1′-(Isocyanomethylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3128-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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